molecular formula C25H22F4N2O2S B12364503 Magl-IN-10

Magl-IN-10

Cat. No.: B12364503
M. Wt: 490.5 g/mol
InChI Key: XVJTVRACOGMHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magl-IN-10 is a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of 2-arachidonoylglycerol, a neuroprotective endocannabinoid. This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties and low in vivo toxicity. It is applicable in the study of cancer, neurological disorders, and inflammatory pathologies .

Preparation Methods

The preparation of Magl-IN-10 involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

Magl-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

Magl-IN-10 has a wide range of scientific research applications:

Mechanism of Action

Magl-IN-10 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which acts as an agonist for cannabinoid receptors 1 and 2. This leads to various downstream effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Magl-IN-10 is unique in its reversible inhibition of monoacylglycerol lipase and its favorable ADME properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.

Properties

Molecular Formula

C25H22F4N2O2S

Molecular Weight

490.5 g/mol

IUPAC Name

(2-fluoro-5-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C25H22F4N2O2S/c26-22-5-4-19(32)15-21(22)24(33)31-10-7-16(8-11-31)12-17-2-1-3-20(13-17)34-23-14-18(6-9-30-23)25(27,28)29/h1-6,9,13-16,32H,7-8,10-12H2

InChI Key

XVJTVRACOGMHHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F

Origin of Product

United States

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